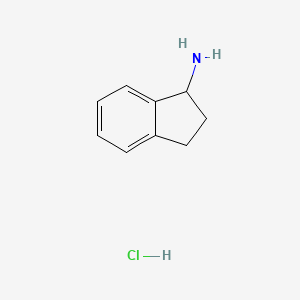

1-Aminoindane Hydrochloride

描述

Contextualization within Indane Derivatives in Medicinal Chemistry

The indane chemical structure, which features a benzene (B151609) ring fused to a cyclopentane (B165970) ring, represents a rigid bicyclic framework that is considered a "privileged scaffold" in medicinal chemistry. researchgate.neteburon-organics.com This core structure offers diverse chemical properties and allows for numerous substitutions, making it an attractive starting point for the rational design of therapeutic molecules. researchgate.neteburon-organics.com Indane analogues have been successfully developed into efficacious pharmaceuticals, including the HIV protease inhibitor Indinavir, the anti-inflammatory drug Sulindac, and the Alzheimer's treatment Donepezil. researchgate.neteburon-organics.comnih.gov

Within this broad family, pharmacophores based on the indane moiety, such as aminoindanes and indanediones, are instrumental in the development of neuroprotective and neuroleptic molecules. researchgate.neteburon-organics.com The aminoindane moiety, a non-heterocyclic fused ring system with an attached amino group, is a particularly important structural component found in many pharmaceutically active compounds. ajrconline.org Derivatives of aminoindane have been investigated for a wide array of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. ajrconline.orgresearchgate.net 1-Aminoindane, as a primary member of this group, is a foundational structure for accessing more complex and targeted therapeutic agents.

Significance as a Pharmaceutical Intermediate and Bioactive Moiety

1-Aminoindane hydrochloride is primarily recognized as an important pharmaceutical intermediate and a material for organic synthesis. chemicalbook.comchemicalbook.com Its most prominent application is serving as a key precursor in the preparation of Rasagiline (B1678815), a potent and selective monoamine oxidase B (MAO-B) inhibitor used in the management of Parkinson's disease. chemicalbook.comepo.orggoogle.com The synthesis of Rasagiline often involves the reaction of the specific (R)-enantiomer of 1-aminoindane with a propargyl group. epo.orggoogle.comgoogle.com

Stereoisomeric Considerations: Focus on (R)-1-Aminoindane and (S)-1-Aminoindane

1-Aminoindane is a chiral molecule, meaning it is non-superimposable on its mirror image. It exists as a pair of enantiomers: (R)-1-Aminoindane and (S)-1-Aminoindane. wikipedia.org The racemic mixture contains equal amounts of both enantiomers. wikipedia.org This stereoisomerism is critically important in a pharmacological context because the biological activity of the two enantiomers can differ significantly.

The (R)-enantiomer, specifically (R)-1-Aminoindane, is of particular importance. It is the required chiral intermediate for the synthesis of Rasagiline. epo.orggoogle.com Furthermore, (R)-1-Aminoindane is the major active metabolite of Rasagiline. wikipedia.orgwikipedia.org This metabolite is noteworthy because, while it lacks the significant MAO-B inhibitory action of its parent compound, it retains neuroprotective effects and other pharmacological activities. wikipedia.orgwikipedia.orgfrontiersin.org It has been found to enhance dopaminergic neurotransmission in animal models, independent of MAO inhibition. wikipedia.orgwikipedia.org

The (S)-enantiomer, (S)-1-Aminoindane, is also a valuable chemical entity. hsppharma.comsenovaph.com While not the basis for Rasagiline, it is used in various chemical syntheses. senovaph.comresearchgate.net Asymmetric synthesis strategies have been developed to produce enantiomerically pure (S)-1-aminoindane, which can serve as a chiral building block for other novel compounds. researchgate.net The separation of the racemic 1-aminoindane into its pure (R) and (S) enantiomers is a crucial step in many synthetic processes, often achieved through methods like the formation of diastereomeric salts with a chiral acid or through enzymatic resolution. epo.orgthieme-connect.com

Data Tables

Table 1: Physicochemical Properties of 1-Aminoindane and its Stereoisomers

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g·mol⁻¹) | Form |

|---|---|---|---|---|

| This compound (Racemic) | 70146-15-5 chemicalbook.comnih.gov | C₉H₁₂ClN chemicalbook.com | 169.65 chemicalbook.com | White to Off-White Solid chemicalbook.compharmaffiliates.com |

| (R)-1-Aminoindane | 10277-74-4 wikipedia.org | C₉H₁₁N wikipedia.orgfda.gov | 133.194 wikipedia.org | White to off-white crystalline powder nbinno.com |

| (R)-1-Aminoindane Hydrochloride | 10305-73-4 yacooscience.compharmacompass.com | C₉H₁₂ClN yacooscience.com | 169.65 yacooscience.com | Solid axios-research.com |

Table 2: Compounds Mentioned in this Article

| Compound Name | Class/Significance |

|---|---|

| This compound | Subject of article; pharmaceutical intermediate |

| (R)-1-Aminoindane | Enantiomer of 1-aminoindane; key intermediate for Rasagiline |

| (S)-1-Aminoindane | Enantiomer of 1-aminoindane; chiral building block |

| Rasagiline | Anti-Parkinson's drug; MAO-B inhibitor |

| Indinavir | HIV protease inhibitor; an indane derivative |

| Sulindac | Anti-inflammatory drug; an indane derivative |

| Donepezil | Alzheimer's disease treatment; contains an indane-like structure |

| Ladostigil | Experimental drug derived from Rasagiline |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAAGWRBIVCBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383207 | |

| Record name | 1-Aminoindane Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70146-15-5 | |

| Record name | 1-Aminoindane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070146155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70146-15-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminoindane Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINOINDANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QG7BG5MQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Enantiomeric Resolution of 1 Aminoindane Hydrochloride

Racemic Synthesis Approaches

Racemic 1-aminoindane is a mixture containing equal amounts of the (R)- and (S)-enantiomers. google.com Several classical and modern organic synthesis techniques are employed to produce this racemic mixture, which can then serve as the starting material for enantiomeric resolution.

Indanone-based Pathways

A prevalent and straightforward method for synthesizing racemic 1-aminoindane begins with 1-indanone (B140024). google.com This pathway typically involves a two-step process:

Oxime Formation: 1-indanone is converted to its corresponding oxime, 1-indanone oxime.

Hydrogenation: The oxime is then reduced to the primary amine. google.com

Another variation of this pathway involves the reduction of 1-indanone to the corresponding alcohol (1-indanol), followed by conversion to an azide (B81097), and subsequent reduction of the azide to yield the racemic (±)‐1‐aminoindane hydrochloride or hydrobromide salts. researchgate.netresearchgate.net

Alternative Intramolecular Cyclization Methods

Intramolecular cyclization reactions provide a powerful means to construct the indane skeleton. These methods often build the five-membered ring through carbon-carbon or carbon-nitrogen bond formation.

One strategy involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acid derivatives to form 1-indanone, which is then converted to 2-aminoindan (B1194107) through subsequent steps. smolecule.com More direct approaches utilize transition metal catalysis. For instance, iridium-catalyzed [3+2] annulation of aromatic ketimines with alkynes can produce substituted 1-aminoindane derivatives through a process involving C-H activation followed by intramolecular cyclization. rsc.org

Chiral Brønsted acids, such as BINOL-derived N-triflyl phosphoramides, can catalyze the intramolecular iminium ion cyclization of 2-alkenylbenzaldimines to yield chiral 1-aminoindenes. researchgate.netsci-hub.se These can then be hydrogenated to the corresponding saturated 1-aminoindanes. sci-hub.se This method highlights the overlap between racemic and asymmetric strategies, as the choice of a chiral or achiral catalyst determines the stereochemical outcome.

Reductive Amination Pathways

Reductive amination offers a more direct route from a ketone to an amine, bypassing the isolation of intermediate imines or oximes. The reductive amination of 1-indanone can be performed using various chemical reagents or biocatalysts. acs.org While this method can be adapted for asymmetric synthesis using chiral catalysts or auxiliaries, it is also a viable pathway for producing the racemic amine.

The use of imine reductases (IREDs) has been explored for the reductive amination of ketones like 1-indanone. acs.orgmanchester.ac.uk These enzymes catalyze the reduction of the imine formed in situ from the ketone and an amine source. However, achieving high conversion for ketones like 1-indanone can be challenging and may require a large excess of the amine nucleophile. manchester.ac.uk

Asymmetric Synthesis and Enantioselective Preparation

Obtaining enantiomerically pure 1-aminoindane is critical for many of its applications. This is primarily achieved through the resolution of a racemic mixture or by direct asymmetric synthesis.

Dynamic Kinetic Resolution (DKR) Techniques

Dynamic Kinetic Resolution (DKR) is a highly efficient process that can theoretically convert an entire racemic mixture into a single desired enantiomer, overcoming the 50% yield limitation of classical kinetic resolution. beilstein-journals.org The process combines three key components:

An enantioselective catalyst (often an enzyme) that selectively reacts with one enantiomer of the substrate.

A racemization catalyst that continuously interconverts the faster-reacting and the slower-reacting enantiomers of the starting material.

An acyl donor or another reactant for the transformation.

This concurrent reaction and racemization allow for the conversion of the racemic starting material into a single, enantiomerically pure product in high yield. beilstein-journals.org

A notable development in this area is the "Flash Thermal Racemization" (FTR) protocol, which can be integrated into a continuous flow system with enzymatic resolution. acs.orgacs.org This method avoids the need for additives like a base or hydrogen donor for racemization and has been shown to be highly productive for the DKR of 1-aminoindane. acs.orgacs.org

Enzymatic catalysis is central to many DKR processes for producing chiral amines. Lipases, in particular, are widely used for their ability to perform highly enantioselective acylations. A chemoenzymatic DKR approach often pairs a lipase (B570770) with a metal-based racemization catalyst. researchgate.netnih.gov

For the DKR of 1-aminoindane and other primary amines, Candida antarctica lipase B (CALB) is a frequently employed enzyme. researchgate.netbeilstein-journals.orgnih.gov It selectively acylates one enantiomer of the amine. This enzymatic resolution is coupled with a racemization catalyst, such as a palladium nanocatalyst or a ruthenium complex of the Shvo type, which racemizes the unreacted amine enantiomer in situ. researchgate.netnih.gov This combination allows for the high-yield synthesis of an enantiopure N-acylated amine. For example, the DKR of racemic 1-aminoindane using CALB and a palladium nanocatalyst can produce the (R)-amide with high yield (>90%) and excellent enantioselectivity (>99% ee). researchgate.net

Different acyl donors, such as isopropyl acetate (B1210297) or alkyl methoxyacetates, can be used, with the choice of donor sometimes allowing for lower catalyst loadings. beilstein-journals.org The development of biohybrid catalysts, where palladium nanoparticles are immobilized on cross-linked enzyme aggregates of CALB, represents a further refinement of this technique. us.es

| DKR Method | Enzyme | Racemization Catalyst | Acyl Donor | Yield | Enantiomeric Excess (ee) | Reference |

| Chemoenzymatic DKR | Candida antarctica lipase B (CALB) | Pd Nanocatalyst | Isopropyl 2-methoxyacetate | >90% | >99% | researchgate.net |

| Chemoenzymatic DKR | Candida antarctica lipase B (CALB) | Shvo-type Ru Catalyst | Isopropyl acetate / Alkyl methoxyacetates | High | High | beilstein-journals.orgnih.gov |

| Flash Thermal Racemization (Flow) | Novozym-425 (CALB) | Pd Catalyst | Ethyl 2-methoxyacetate | - | 99% (at 25% conversion) | acs.orgacs.org |

| Biohybrid Catalyst DKR | Pd⁰-CalB CLEA | (Self-contained) | - | - | - | us.es |

Diastereomeric Salt Formation and Separation with Chiral Acids

The resolution of racemic 1-aminoindane into its individual enantiomers is a critical process, frequently accomplished through the formation of diastereomeric salts using a chiral resolving agent. This classical method relies on the principle that when a racemic mixture of a base, such as 1-aminoindane, reacts with a single enantiomer of a chiral acid, it forms a pair of diastereomeric salts. epo.orggoogle.com These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization. epo.orggoogle.com

Several chiral acids have been effectively used for the resolution of 1-aminoindane. The reaction of racemic 1-aminoindane with an optically active acid results in two diastereomeric salts that can be separated. google.com For instance, N-acetyl-L-glutamic acid has been employed as a resolving agent, yielding enantiomeric purities of approximately 96%. epo.org Other chiral acids reported for this purpose include L(+)-aspartic acid, L(-)-malic acid, and (2R, 3R)-tartaric acid, typically using methanol (B129727) as the solvent for salt formation and crystallization. google.com

This methodology extends to substituted 1-aminoindane derivatives. In one study, novel racemic substituted 1-aminoindanes were resolved by reacting them with (R)-O-acetylmandeloyl chloride to form a diastereomeric mixture. Subsequent crystallization and hydrolysis yielded the desired enantiomerically pure amines.

A notable challenge in this process can be the formation of a solid solution, where both diastereomeric salts co-crystallize, hindering efficient separation. This was observed in the resolution of 4-cyano-1-aminoindane with di-p-toluoyl-L-tartaric acid, where initial crystallization yielded only a moderate enantiomeric excess. chemrxiv.org However, by combining crystallization with enantioselective dissolution techniques based on the different dissolution rates of the diastereomers, a final enantiomeric purity of up to 96% was achieved. chemrxiv.orgrsc.org

Table 1: Examples of Chiral Resolving Agents for 1-Aminoindane and its Derivatives

| Racemic Amine | Chiral Resolving Agent | Solvent | Outcome/Purity | Citation |

|---|---|---|---|---|

| 1-Aminoindane | N-acetyl-L-glutamic acid | Methanol / Water | ~96% ee | epo.org |

| 1-Aminoindane | L(+)-aspartic acid | Methanol | Effective Resolution | google.com |

| 1-Aminoindane | L(-)-malic acid | Methanol | Effective Resolution | google.com |

| 1-Aminoindane | (2R, 3R)-tartaric acid | Methanol | Effective Resolution | google.com |

| Substituted 1-Aminoindanes | (R)-O-acetylmandeloyl chloride | - | High Enantiopurity |

Catalytic Hydrogenation in Chiral Synthesis

Asymmetric catalytic hydrogenation represents a highly efficient and atom-economical method for synthesizing enantiomerically enriched amines like 1-aminoindane. rsc.org This approach typically involves the hydrogenation of a prochiral ketimine, often generated in situ from 1-indanone, using a transition metal complexed with a chiral ligand. rsc.orgrsc.org

Significant progress has been made in using earth-abundant and low-toxicity metals for these transformations. A manganese catalyst featuring a facially coordinating P,N,N ligand has been shown to effectively catalyze the hydrogenation of imines derived from indanone derivatives with high enantioselectivity. rsc.org This method is appealing as it can avoid the isolation of the ketimine intermediate, thereby reducing waste. rsc.orgrsc.org

Another strategy involves the use of a chiral auxiliary. A practical synthesis for (S)-1-aminoindane with an enantiomeric excess (ee) of 96% was developed using this approach. exlibrisgroup.comresearchgate.net The key step is the diastereoselective heterogeneous metal-catalyzed reduction of the ketimine formed between 1-indanone and the chiral auxiliary, (R)-phenylglycine amide. exlibrisgroup.comresearchgate.net

The development of novel chiral ligands is central to advancing catalytic asymmetric synthesis. google.com While many systems rely on bidentate phosphine (B1218219) ligands, highly effective monodentate chiral phosphines have also been developed. google.com Transition metal catalysts, such as those based on rhodium or iridium, complexed with these specialized chiral phosphine ligands have been used to hydrogenate enamides and imines, achieving excellent results. For example, specific chiral ligands have enabled the synthesis of chiral 1-aminoindane with up to 98% ee. google.com

Table 2: Catalytic Systems for Asymmetric Synthesis of 1-Aminoindane

| Catalyst System | Substrate | Key Feature | Enantiomeric Excess (ee) | Citation |

|---|---|---|---|---|

| Manganese with P,N,N ligand | Indanone-derived imines (in situ) | Earth-abundant metal catalyst | High enantioselectivity | rsc.orgrsc.org |

| Metal catalyst with (R)-phenylglycine amide | Ketimine of 1-indanone | Chiral auxiliary approach | 96% ee | exlibrisgroup.comresearchgate.net |

Synthesis of Substituted 1-Aminoindane Derivatives

The synthesis of 1-aminoindane derivatives with various substituents on the aromatic ring is of significant interest for developing new molecules with specific properties. A common and effective route to racemic substituted 1-aminoindanes begins with the corresponding substituted 1-indanone. researchgate.net This multi-step process involves:

Reduction: The 1-indanone is reduced to the corresponding 1-indanol, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄). researchgate.net

Azidation: The resulting alcohol is converted to an azide. This can be achieved through methods like an alternative Mitsunobu reaction using diphenylphosphoryl azide (DPPA) and 1,8-diazabicycloundec-7-ene (DBU). researchgate.net

Final Reduction: The azide is reduced to the primary amine, yielding the target (±)-1-aminoindane derivative, which is often isolated as a hydrochloride or hydrobromide salt. This final reduction is commonly performed via catalytic hydrogenation using hydrogen gas and a palladium on carbon (H₂/Pd-C) catalyst. researchgate.net

Beyond this classical pathway, more modern and atom-efficient methods have been developed. One such method is a researchgate.netCurrent time information in Bangalore, IN.-hydride shift mediated C(sp³)–H bond functionalization, which provides an expeditious route to a variety of 1-aminoindane derivatives in good to excellent yields. rsc.org

Furthermore, advanced catalytic strategies enable the direct construction of complex, multi-substituted chiral 1-aminoindanes. A diastereodivergent [3+2] annulation of aromatic aldimines with alkenes has been achieved using half-sandwich rare-earth catalysts. researchgate.net This method allows for the selective synthesis of either trans or cis diastereoisomers from the same starting materials. researchgate.net In a similar vein, chiral half-sandwich scandium catalysts have been used for the enantioselective [3+2] annulation of aromatic aldimines and alkenes via C-H activation, providing a direct route to multi-substituted chiral 1-aminoindanes with high diastereoselectivity and enantioselectivity (up to >19:1 dr and 99:1 er). acs.org This protocol is notable for its 100% atom efficiency and broad substrate scope. acs.org

Metabolic Pathways and Pharmacokinetic Research of 1 Aminoindane

Cytochrome P-450 Mediated Metabolism

The biotransformation of rasagiline (B1678815) to 1-aminoindane is mediated by the cytochrome P-450 (CYP) enzyme system located in the liver. nih.govnih.gov Specifically, the primary pathway is N-dealkylation, which is catalyzed predominantly by the isoenzyme CYP1A2. wikipedia.orgnih.gov This enzymatic reaction removes the propargyl group from rasagiline to yield (R)-1-aminoindan. wikipedia.org

In addition to N-dealkylation, other CYP-mediated reactions occur, such as hydroxylation, leading to minor metabolites like 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI). wikipedia.org Studies using liver microsomes from humans, rats, and mice have confirmed that compounds containing the 1-aminoindan (B1206342) structure undergo phase 1 metabolism by P450 enzymes. nih.gov The crystal structure of N-methyl-1(R)-aminoindan bound to MAO-B has been analyzed, showing that its aminoindan ring orients differently compared to the parent compound, rasagiline.

Comparison with Metabolites of Other Monoamine Oxidase (MAO) Inhibitors (e.g., Selegiline)

A significant point of distinction in the pharmacology of MAO-B inhibitors is the nature of their metabolites, particularly when comparing rasagiline to selegiline (B1681611). researchgate.net The metabolic pathways of these two drugs yield profoundly different compounds.

Rasagiline is metabolized to 1-aminoindane, which is not an amphetamine derivative and lacks the associated psychostimulant effects. wikipedia.orgresearchgate.netresearchgate.net In stark contrast, selegiline, which is a propargyl derivative of l-amphetamine, is metabolized in the body to l-methamphetamine and l-amphetamine. researchgate.netnih.govwikipedia.org This fundamental difference in metabolic products is believed to contribute to the distinct clinical profiles of the two drugs. wikipedia.org While 1-aminoindane is investigated for its own neuroprotective activities, the amphetamine metabolites of selegiline have their own set of pharmacological actions, including potential neurotoxicity and effects on dopamine (B1211576) release that are separate from MAO-B inhibition. researchgate.netnih.govmdpi.com

| Attribute | 1-Aminoindane (from Rasagiline) | Metabolites of Selegiline |

| Parent Drug | Rasagiline | Selegiline |

| Chemical Nature | Aminoindane derivative. wikipedia.org | Amphetamine derivatives (l-methamphetamine, l-amphetamine). researchgate.netwikipedia.org |

| Pharmacological Profile | Lacks significant MAO inhibition and amphetamine-like activity; possesses neuroprotective effects. wikipedia.orgnih.gov | Possess amphetamine-like activity and may have neurotoxic effects. nih.gov |

| Primary Metabolic Pathway | N-dealkylation via CYP1A2. wikipedia.orgnih.gov | Extensive first-pass metabolism. researchgate.net |

This table provides a comparative overview of the metabolites of rasagiline and selegiline based on available research findings.

Metabolic Kinetics and Stable Isotope Labeling Studies

The study of the metabolic kinetics of 1-aminoindane and related compounds is essential for drug development, including for applications like positron emission tomography (PET) probes. nih.gov Research has been conducted to establish and validate analytical methods, such as high-performance liquid chromatography (HPLC-UV), to measure the in vitro phase 1 kinetics of compounds containing a 1-aminoindan moiety. nih.gov These studies determine key pharmacokinetic parameters in liver microsomes, including the maximum reaction velocity (Vmax), the Michaelis constant (KM), and the intrinsic clearance (CLint,u). nih.gov For instance, one study found that a bifunctional compound containing 1-aminoindan (C8-6-I) had a two- to fourfold lower intrinsic clearance than a similar compound containing nicotine. nih.gov

Pharmacological and Neurochemical Investigations of 1 Aminoindane

Neuroprotective and Neurorestorative Activities

1-Aminoindane, the primary metabolite of the anti-Parkinson's drug rasagiline (B1678815), exhibits significant neuroprotective properties. nih.govresearchgate.net These effects are observed in various cell culture and animal models of neurodegeneration. nih.gov

1-Aminoindane demonstrates anti-apoptotic (anti-cell death) effects through several mechanisms. In human neuroblastoma SH-SY5Y cells, it has been shown to upregulate the expression of the pro-survival protein Bcl-2. nih.govnih.gov This leads to an increased Bcl-2/Bax anti-apoptotic index, which is a key indicator of cell survival. nih.gov Furthermore, 1-Aminoindane can decrease the cleavage of caspase-9 and caspase-3, enzymes that play a crucial role in the execution phase of apoptosis. nih.gov It also reduces the levels of the apoptosis-associated phosphorylated protein, H2A.X (Ser139). nih.gov Studies have also indicated that the propargylamine (B41283) moiety, present in both rasagiline and 1-aminoindane, is a significant factor in their anti-apoptotic and neuroprotective actions. researchgate.netnih.gov

Table 1: Anti-apoptotic Effects of 1-Aminoindane

| Mechanism | Effect | Cell/Animal Model |

|---|---|---|

| Bcl-2 Expression | Upregulation | Human neuroblastoma SH-SY5Y cells, Aged mice |

| Bcl-2/Bax Ratio | Increased | Aged mice |

| Caspase-9 and Caspase-3 | Decreased cleavage | Human neuroblastoma SKN-SH cells |

| H2A.X (Ser139) | Reduced phosphorylation | Human neuroblastoma SKN-SH cells |

Chronic treatment with 1-Aminoindane has been shown to significantly enhance the expression of key neurotrophic factors in the brains of aged mice. nih.gov Specifically, it increases the levels of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the striatum and hippocampus. nih.gov This upregulation of neurotrophic factors suggests a role for 1-Aminoindane in promoting neuronal survival, growth, and differentiation. nih.gov

Table 2: Modulation of Neurotrophic Factors by 1-Aminoindane in Aged Mice

| Neurotrophic Factor | Brain Region | Effect |

|---|---|---|

| Brain-Derived Neurotrophic Factor (BDNF) | Striatum, Hippocampus | Enhanced expression |

| Nerve Growth Factor (NGF) | Striatum, Hippocampus | Enhanced expression |

In conjunction with its effects on neurotrophic factors, 1-Aminoindane also positively influences markers of synaptic plasticity. nih.gov Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is crucial for learning and memory. nih.gov Chronic administration of 1-Aminoindane in aged mice leads to a significant increase in the expression of synapsin-1 and growth-associated protein-43 (GAP-43) in the striatum and hippocampus. nih.gov Synapsin-1 is involved in regulating neurotransmitter release, while GAP-43 is a key protein in neuronal growth and axon guidance. nih.govnih.gov

Table 3: Impact of 1-Aminoindane on Synaptic Plasticity Markers in Aged Mice

| Synaptic Plasticity Marker | Brain Region | Effect |

|---|---|---|

| Synapsin-1 | Striatum, Hippocampus | Enhanced expression |

| Growth Associated Protein-43 (GAP-43) | Striatum, Hippocampus | Enhanced expression |

Modulation of Neurotrophic Factors (e.g., Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF))

Interactions with Monoaminergic Systems

The monoaminergic systems, which include dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) pathways, are crucial for various brain functions. While some aminoindane derivatives are known to interact significantly with these systems, 1-aminoindane's interactions are more nuanced. smw.chresearchgate.net

Monoamine oxidase (MAO) is an enzyme responsible for the breakdown of monoamine neurotransmitters. google.com There are two main isoforms, MAO-A and MAO-B.

1-Aminoindane is characterized as a weak, reversible inhibitor of MAO-B. researchgate.netfrontiersin.org This is in contrast to its parent compound, rasagiline, which is a potent and irreversible MAO-B inhibitor. researchgate.netwikipedia.org The weak and reversible nature of its MAO-B inhibition means that its effects on the enzyme are not long-lasting and can be overcome. frontiersin.orgfrontiersin.org This property distinguishes it from many other MAO inhibitors used in clinical practice. wikipedia.orgnih.gov

Monoamine Oxidase (MAO) Inhibition Profile

Comparative Analysis with Rasagiline and Other MAO Inhibitors

1-Aminoindane, specifically its (R)-enantiomer, is the primary metabolite of the potent, irreversible monoamine oxidase B (MAO-B) inhibitor, rasagiline. wikipedia.orgresearchgate.netrmmj.org.il However, unlike its parent compound, (R)-1-aminoindane is generally considered to be devoid of significant MAO inhibition or to be only a weak, reversible inhibitor of MAO-B. wikipedia.orgcapes.gov.brnih.gov Studies comparing rasagiline, selegiline (B1681611), and (R)-1-aminoindane have shown that rasagiline possesses the highest neuroprotective effect and the most potent inhibition of MAO-B activity. nih.gov Selegiline also significantly inhibits MAO-B, while (R)-1-aminoindane demonstrates a much weaker effect, reducing MAO-B catalytic activity by approximately 50% in some studies. nih.gov

Rasagiline itself is a highly selective and potent irreversible inhibitor of MAO-B. rmmj.org.ilnih.gov It is reported to be three to 15 times more potent than selegiline for in vivo inhibition of MAO-B in the rat brain and liver. nih.govnih.gov A key distinction between the metabolites of rasagiline and selegiline is that 1-aminoindane does not have the amphetamine-like properties associated with the l-amphetamine and l-methamphetamine metabolites of selegiline. wikipedia.orgnih.govwikipedia.org

The stereochemistry of these compounds plays a crucial role in their activity. The (R)-enantiomer of N-propargyl-1-aminoindan (rasagiline) is a potent MAO-B inhibitor, whereas the (S)-enantiomer is thousands of times less active. nih.govgoogle.com In contrast, 1-aminoindane itself is a reversible MAO inhibitor, which means its inhibitory effect may not be apparent in ex vivo assays where the compound can be washed from the tissue, though its effects on monoamine levels in vivo suggest a degree of MAO inhibition. nih.govfrontiersin.org

| Compound | MAO-A (nM) | MAO-B (nM) |

|---|---|---|

| Rasagiline | 412 ± 123 | 4.43 ± 0.92 |

| Selegiline | - | - |

Data derived from studies on rat brain homogenates. nih.gov Selegiline was found to be less potent than rasagiline for MAO-A inhibition but had similar potency for MAO-B inhibition in vitro. nih.gov

Modulation of Dopaminergic Neurotransmission

A significant pharmacological action of (R)-1-aminoindane is its ability to enhance dopaminergic neurotransmission in the striatum. wikipedia.orgwikipedia.org This effect is considered to be independent of MAO inhibition. researchgate.netwikipedia.orgresearchgate.net Research in animal models of Parkinson's disease has shown that 1-aminoindane can enhance striatal dopamine transmission and improve motor function. researchgate.netresearchgate.net The mechanism for this enhancement may be linked to an increase in the availability of phenylethylamine, a substrate for MAO-B, which can in turn promote the release of striatal dopamine. researchgate.netresearchgate.net Studies involving chronic administration of the parent compound, rasagiline, have also documented an increase in extracellular dopamine levels in the striatum. nih.govnih.gov

The interaction of 1-aminoindane with the dopamine transporter (DAT) is notably weak. One study reported an IC₅₀ value for dopamine reuptake inhibition of 1 mM for 1-aminoindane, indicating very low potency. wikipedia.org Another study confirmed that both rasagiline and its metabolite, R-(+)-aminoindane, are without significant effect on dopamine uptake, reporting IC₅₀ values of 386 µM and 2950 µM, respectively. nih.gov This is in stark contrast to other compounds like 2-aminoindan (B1194107) or amphetamine, which are much more potent DAT inhibitors. wikipedia.org

While direct, acute inhibition of dopamine reuptake by 1-aminoindane is minimal, some research suggests that the enhanced dopamine release observed after chronic treatment with MAO-B inhibitors like rasagiline could stem from alternative mechanisms. nih.gov These potential mechanisms include an inhibition of dopamine reuptake that may only develop with long-term administration or an elevation in the levels of endogenous β-phenylethylamine, which is a potent dopamine uptake blocker. nih.govnih.gov

| Compound | IC₅₀ (µM) |

|---|---|

| 1-Aminoindane | 1000 |

| R-(+)-Aminoindane | 2950 ± 155 |

| 2-Aminoindane | 3.3 |

| Amphetamine | 0.4 |

| Rasagiline | 386 ± 16 |

Data reflects the concentration required to inhibit 50% of dopamine uptake. wikipedia.orgnih.gov

Enhancement of Striatal Dopamine Release

Norepinephrine System Interactions

The interaction of 1-aminoindane with the norepinephrine system is also weak compared to its structural isomers. It has been found to inhibit the reuptake of norepinephrine 28-fold less potently than 2-aminoindane. wikipedia.org While some general descriptions suggest it inhibits norepinephrine uptake, specific quantitative data on its potency at the norepinephrine transporter (NET) are not extensively detailed in the reviewed literature. veeprho.com Other aminoindanes, such as 2-AI, have been shown to interact more robustly with NET. nih.govnih.gov Novel aminoindane-based new chemical entities (NCEs) have been described as promoting the release of noradrenaline and blocking its reuptake, but this applies to a series of compounds and not specifically to 1-aminoindane hydrochloride. awaknlifesciences.com

Norepinephrine Reuptake Inhibition and Release

1-Aminoindane, particularly its (R)-enantiomer, is the primary metabolite of the anti-Parkinsonian drug rasagiline. nih.gov Unlike its parent compound, 1-aminoindane is a weak inhibitor of monoamine oxidase-B (MAO-B). researchgate.net Its pharmacological activity extends to the modulation of catecholaminergic systems. wikipedia.org Research indicates that 1-aminoindane interacts with monoamine transporters, though its potency varies compared to related compounds.

Studies have shown that 1-aminoindane inhibits the reuptake of norepinephrine. wikipedia.org However, it is significantly less potent in this action compared to its positional isomer, 2-aminoindane. One study found that 1-aminoindane was 28-fold less potent at inhibiting norepinephrine reuptake than 2-aminoindane. wikipedia.org It also demonstrates weak inhibition of dopamine reuptake, being 300-fold less potent than 2-aminoindane. wikipedia.org While 2-aminoindane is known to induce the release of norepinephrine and dopamine, 1-aminoindane does not share these monoamine-releasing properties. wikipedia.org This distinction is crucial, as it separates the neurochemical profile of 1-aminoindane from the amphetamine-like effects associated with some monoamine-releasing agents. wikipedia.orgwikipedia.org Its primary effect on the norepinephrine system appears to be centered on weak reuptake inhibition rather than promoting its release.

| Compound | Target | Activity | Relative Potency |

| 1-Aminoindane | Norepinephrine Transporter (NET) | Reuptake Inhibition | 28-fold less potent than 2-Aminoindane wikipedia.org |

| 1-Aminoindane | Dopamine Transporter (DAT) | Reuptake Inhibition | 300-fold less potent than 2-Aminoindane wikipedia.org |

| 2-Aminoindane | Norepinephrine Transporter (NET) | Reuptake Inhibition & Release | High wikipedia.org |

| 2-Aminoindane | Dopamine Transporter (DAT) | Reuptake Inhibition & Release | High wikipedia.org |

Neurochemical Alterations in Age-Related Models

Investigations using aged animal models have revealed that 1-aminoindane can induce significant neurochemical changes associated with neuroprotection and improved neuronal function. nih.gov In a study involving aged mice (24 months old) treated chronically with (R)-1-aminoindane, several key neurochemical and molecular markers were positively modulated. nih.gov

The treatment led to a significant enhancement in the expression of crucial neurotrophins in the striatum and hippocampus, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). nih.gov Concurrently, the expression of the tyrosine kinase B (Trk-B) receptor, which is vital for mediating the effects of BDNF, was also increased. nih.gov Furthermore, 1-aminoindane treatment elevated the levels of synaptic plasticity markers like synapsin-1 and growth-associated protein-43 (GAP-43). nih.gov These proteins are essential for synaptic function and structural remodeling, which often decline with age. f1000research.com The compound also demonstrated anti-apoptotic properties by up-regulating the pro-survival Bcl-2 mRNA and increasing the Bcl-2/Bax ratio, an important index of cell survival. nih.gov These neurochemical and molecular effects were also confirmed in aged rats, suggesting that 1-aminoindane can counteract age-related decline in neuronal health and plasticity. nih.gov

| Neurochemical/Molecular Marker | Brain Region | Effect of (R)-1-Aminoindane |

| Brain-Derived Neurotrophic Factor (BDNF) | Striatum, Hippocampus | Increased Expression nih.gov |

| Nerve Growth Factor (NGF) | Striatum, Hippocampus | Increased Expression nih.gov |

| Tyrosine Kinase B (Trk-B) Receptor | Striatum, Hippocampus | Increased Expression nih.gov |

| Synapsin-1 | Striatum, Hippocampus | Increased Expression nih.gov |

| Growth-Associated Protein-43 (GAP-43) | Striatum, Hippocampus | Increased Expression nih.gov |

| Bcl-2 mRNA | Brain | Increased Expression nih.gov |

| Bcl-2/Bax Ratio | Brain | Increased nih.gov |

Behavioral Effects in Animal Models

1-Aminoindane has demonstrated beneficial effects on motor function in animal models of Parkinson's disease (PD). wikipedia.orgresearchgate.net These effects appear to be independent of the MAO inhibition that characterizes its parent drug, rasagiline. wikipedia.org In preclinical PD models, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA), (R)-1-aminoindane has been shown to improve motor function. researchgate.net It enhances striatal dopaminergic neurotransmission, which is crucial for motor control and is severely compromised in Parkinson's disease. wikipedia.orgresearchgate.net

Studies have shown that (R)-1-aminoindane can reverse behavioral asymmetry in rodent models of PD. researchgate.net For instance, treatment with the compound has been shown to abolish motor stereotypies associated with nigrostriatal lesions. nih.gov This improvement in motor symptoms is linked to the compound's ability to restore striatal catecholamine levels. researchgate.net The neuroprotective properties of 1-aminoindane likely contribute to these functional outcomes, as it helps preserve dopaminergic neurons, which in turn supports better motor performance in these disease models. researchgate.netnih.gov

Chronic treatment with (R)-1-aminoindane has been shown to have a significant positive impact on cognitive and neuropsychiatric functions in aged animals. nih.gov In studies using aged mice, the compound improved performance in a variety of tasks designed to assess spatial learning, memory retention, and working memory. nih.gov Age-related cognitive decline is often associated with impaired hippocampal function, and animal models show that spatial memory, in particular, declines with age. f1000research.comuantwerpen.be

Treatment with (R)-1-aminoindane led to improvements in learning abilities and nest-building behavior, which is considered a measure of well-being and complex sequential behavior in mice. nih.gov The cognitive enhancements are believed to be a result of the neurochemical changes induced by the compound, such as the upregulation of neurotrophic factors and synaptic plasticity markers in the hippocampus. nih.gov These findings suggest that 1-aminoindane can mitigate age-related cognitive deficits. nih.gov

In addition to its effects on motor and cognitive functions, (R)-1-aminoindane has been observed to produce antidepressant-like effects in animal models. nih.gov The forced swim test (FST) is a common behavioral assay used to screen for potential antidepressant activity. herbmedpharmacol.com In this test, a reduction in immobility time is interpreted as an antidepressant-like effect. plos.orgnih.gov

A study involving chronic treatment of aged mice with (R)-1-aminoindane demonstrated a significant antidepressant-like effect. nih.gov This suggests that the compound may modulate neurobiological pathways involved in mood regulation. While the precise mechanisms for this effect are still being explored, it may be linked to the compound's ability to enhance neurotrophic factors like BDNF, which are known to be downregulated in depression. nih.govherbmedpharmacol.com

The effect of 1-aminoindane on locomotor activity presents a notable contrast to its isomer, 2-aminoindane. While 2-aminoindane produces psychostimulant-like effects and increases locomotor activity in rodents (+49% in one study), 1-aminoindane has been found to suppress it (–69%). wikipedia.org This suppression of spontaneous movement indicates that 1-aminoindane lacks the amphetamine-like stimulant properties associated with its isomer. wikipedia.orgwikipedia.org

Interestingly, despite suppressing baseline locomotor activity, 1-aminoindane has been found to enhance the psychostimulant-like effects of amphetamine in rodents. wikipedia.org This suggests a complex interaction with dopaminergic pathways. The primary finding, however, is that 1-aminoindane itself does not act as a stimulant and tends to reduce general locomotor activity when administered alone. wikipedia.org

| Behavioral Test | Animal Model | Effect of 1-Aminoindane |

| Motor Function | Parkinson's Disease Models (rodents) | Improved motor function, reversal of behavioral asymmetry researchgate.net |

| Spatial Learning & Memory | Aged Mice | Significant improvement in spatial learning, memory retention, and working memory nih.gov |

| Forced Swim Test | Aged Mice | Antidepressant-like effect (reduced immobility) nih.gov |

| Locomotor Activity | Rodents | Suppressed baseline locomotor activity wikipedia.org |

Antidepressant-like Effects

Potential for Serotonin Syndrome and Implications of Polypharmacy

The pharmacological profile of 1-aminoindane and its analogs, characterized by significant interaction with the serotonin system, raises important considerations regarding the potential for serotonin syndrome, particularly in the context of polypharmacy. researchgate.netfrontiersin.orgnih.gov Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system. nih.govkansascity.edu The risk is substantially heightened when multiple drugs that affect serotonin levels are used concurrently. nih.govnih.gov

Aminoindanes primarily exert their effects on the serotonin system, and at high doses, this action may lead to toxic conditions such as serotonin syndrome. researchgate.netfrontiersin.orgencyclopedia.pub The mechanism often involves the inhibition of serotonin reuptake or the promotion of its release, leading to an accumulation of serotonin in the synaptic cleft. frontiersin.orgsmw.chunodc.org This elevation of extracellular serotonin is a key factor in the development of the syndrome. nih.gov

Detailed Research Findings

Investigations into the neurochemical properties of various aminoindane derivatives reveal their potent effects on monoamine transporters, which are crucial for regulating neurotransmitter levels. nih.govnih.gov Some aminoindanes are highly selective serotonergic releasers. researchgate.net For instance, studies on rat brain synaptosomes have identified certain aminoindanes as potent inhibitors of serotonin (5-HT) reuptake. frontiersin.org

A comparative analysis of the inhibitory activity of several psychoactive compounds, including the aminoindane derivative 5-iodo-2-aminoindane (B145790), on human monoamine transporters has provided specific data on their neurochemical profiles. nih.govnih.gov These studies highlight that some aminoindanes are potent inhibitors of the serotonin transporter (SERT). nih.govnih.gov Furthermore, high-affinity interactions with serotonin receptors, such as the 5-HT2B receptor, have been observed for certain aminoindanes. nih.gov Agonism at 5-HT2B receptors is a mechanism shared with other serotonergic drugs like MDMA. nih.gov

The table below summarizes the in vitro inhibitory activities of 5-iodo-2-aminoindane compared to other compounds at the three main monoamine transporters.

Table 1: Inhibitory Activity (Ki, nM) of 5-Iodo-2-Aminoindane and Other Compounds on Human Monoamine Transporters

| Compound | SERT (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) |

|---|---|---|---|

| 5-Iodo-2-Aminoindane | 205 | 1100 | 2580 |

| 5-APB | 410 | 790 | 3160 |

| 6-APB | 880 | 1200 | 4800 |

| Naphyrone | 960 | 470 | 180 |

Data sourced from functional in vitro assays on human monoamine transporters. nih.govnih.gov SERT: Serotonin Transporter; DAT: Dopamine Transporter; NET: Norepinephrine Transporter. A lower Ki value indicates greater binding affinity and inhibitory potency.

Implications of Polypharmacy

The primary concern for serotonin syndrome arises from polypharmacy—the simultaneous use of multiple medications. kansascity.edunih.gov The risk is not limited to overdose but can occur even with therapeutic doses when two or more serotonergic drugs are combined. nih.gov The combination of a monoamine oxidase inhibitor (MAOI) with other serotonergic drugs is considered particularly hazardous. nih.gov

Aminoindanes' mechanism of action means they may pose a significant risk of serotonin syndrome when combined with other drugs that also enhance serotonin neurotransmission. researchgate.netfrontiersin.orgnih.gov Such drugs include:

Selective Serotonin Reuptake Inhibitors (SSRIs) kansascity.eduhpra.ie

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) kansascity.eduhpra.ie

Tricyclic Antidepressants (TCAs) hpra.ie

Monoamine Oxidase Inhibitors (MAOIs) nih.govkansascity.edu

Certain opioids like fentanyl and tramadol (B15222) nih.gov

A relevant clinical example involves rasagiline, an irreversible MAO-B inhibitor, for which (R)-1-aminoindan is an active major metabolite. hpra.iewikipedia.orgwikipedia.org Although clinical trials for rasagiline often restricted the concomitant use of certain SSRIs, post-marketing reports have noted cases of serotonin syndrome in patients treated with rasagiline concurrently with antidepressants. hpra.ieeuropa.eu This underscores the potential for interaction even when one of the agents is a selective MAO-B inhibitor. While studies combining rasagiline with specific SSRIs like escitalopram (B1671245) have suggested good tolerability in healthy volunteers, they also recommend careful monitoring when these drugs are combined in patient populations. clinicaltrialsregister.eu The interaction potential highlights the critical need to consider all medications, including those related to 1-aminoindane, when assessing the risk of serotonin syndrome.

Preclinical Research and Therapeutic Development Potential

Studies in Neurodegenerative Disease Models, particularly Parkinson's Disease

The potential of aminoindane derivatives in the context of neurodegenerative diseases, especially Parkinson's disease (PD), has been a primary focus of research. mdpi.com PD is a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra region of the brain. mdpi.com

Preclinical Evidence for Neuroprotection in PD Models

(R)-1-aminoindane, the major metabolite of the anti-Parkinson's drug rasagiline (B1678815), has demonstrated notable neuroprotective effects in various preclinical models. nih.govnih.govresearchgate.net Unlike its parent compound, (R)-1-aminoindane is a weak inhibitor of monoamine oxidase-B (MAO-B). nih.govwikipedia.org However, it has been shown to protect neurons from oxidative stress induced by agents like hydrogen peroxide. nih.gov

Evaluation of Disease Modification Potential

The neuroprotective properties of (R)-1-aminoindane suggest a potential for disease modification in Parkinson's disease. nih.govresearchgate.net By protecting dopaminergic neurons from degeneration, it may slow the progression of the disease. The ability of (R)-1-aminoindane to exert neuroprotective and neurorestorative effects supports the potential of its parent drug, rasagiline, for disease modification. nih.govresearchgate.net Recent research also suggests that 1-aminoindan (B1206342) can bind to α-synuclein, a protein central to Parkinson's disease pathology, and promote a neuroprotective conformation that reduces its misfolding and aggregation. mdpi.com

Investigation as Anti-obesity Therapeutics (for related aminoindanes)

Certain aminoindane derivatives have been investigated for their potential as anti-obesity therapeutics. Notably, 5-methoxy-2-aminoindane (MEAI) has shown promise in preclinical studies. nih.govacs.org In a mouse model of diet-induced obesity (DIO), treatment with MEAI significantly reduced body weight and adiposity by preserving lean mass and decreasing fat mass. nih.govacs.org

MEAI treatment also demonstrated positive effects on metabolic parameters, including attenuating hyperglycemia, glucose intolerance, and hyperinsulinemia. nih.govacs.org Furthermore, it was found to reduce hepatic steatosis by decreasing the accumulation of lipids in the liver. acs.org These effects were associated with an increase in energy expenditure and fat utilization. acs.org MEAI is currently under preclinical development for the treatment of obesity and metabolic syndrome. wikipedia.org

Antibacterial Activities of 1-Aminoindane Derivatives

The aminoindane scaffold is recognized for its bioactive properties, including antibacterial activity. Studies have explored the antibacterial effects of various 1-aminoindane derivatives against clinically significant bacteria.

In one study, Schiff base derivatives of 1-aminoindane were synthesized and evaluated for their antibacterial properties. researchgate.net Two specific derivatives demonstrated inhibitory activity against Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 3.9025 to 15.625 µg/ml. researchgate.net Another study investigating metal complexes of Schiff bases derived from 4-aminoindane also reported antibacterial activity against several bacterial strains, including Bacillus cereus and Proteus mirabilis. elixirpublishers.com These findings suggest that the aminoindane ring could serve as a valuable scaffold for the development of new antibacterial agents.

Table 1: Antibacterial Activity of 1-Aminoindane Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Schiff base derivatives (compounds 8 & 9) | Acinetobacter baumannii, MRSA | MIC: 3.9025–15.625 µg/ml | , researchgate.net |

Carbonic Anhydrase Inhibitory Properties of Sulfonamide Derivatives

Sulfonamide derivatives of aminoindanes have been synthesized and evaluated for their ability to inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.

Several studies have demonstrated that N-substituted sulfonamide derivatives of 1-aminoindane and related structures can effectively inhibit human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). tandfonline.comwiley.comnih.gov For instance, N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide showed potent inhibitory effects against hCA I with a Ki value of 46 µM. tandfonline.comnih.gov Another study reported that novel sulfamide (B24259) derivatives of 1-aminoindanes inhibited hCA I and II in the nanomolar range, with one derivative exhibiting a Ki of 153.88 nM against hCA I. wiley.com Furthermore, 1-aminoindane-5-sulfonamide has been identified as a selective inhibitor of the tumor-associated CA IX isoform. mdpi.com

Table 2: Carbonic Anhydrase Inhibition by Aminoindane Sulfonamide Derivatives

| Derivative | Isozyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | hCA I | 46 µM | tandfonline.com, nih.gov |

| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | hCA II | 94 µM | tandfonline.com, nih.gov |

| Novel sulfamide derivative 17 | hCA I | 153.88 nM | wiley.com |

| Novel sulfamide derivative 26 | hCA II | 117.80 nM | wiley.com |

Historical Research on Analgesic and Bronchodilatory Properties

The initial pharmacological investigations into aminoindanes were driven by their potential vasoactive and bronchodilatory properties, owing to the presence of an amino group in their structure. nih.govnih.gov Early research in the 1940s explored 2-aminoindane (2-AI) and its derivatives as bronchodilators, with some compounds showing greater efficacy than L-ephedrine. nih.govencyclopedia.pub

Aminoindanes were also studied for their analgesic potential. elixirpublishers.comnih.govnih.gov Research in the 1960s and 1970s investigated these compounds for their pain-relieving effects. encyclopedia.pubsemanticscholar.org The aminoindane structure has been recognized for its role in compounds with analgesic properties. researchgate.netelixirpublishers.com

Applications in Drug Discovery and as Chemical Probes

1-Aminoindane hydrochloride and its derivatives represent a significant scaffold in medicinal chemistry and drug discovery. The rigid, fused-ring structure of the aminoindane moiety serves as a valuable pharmacophore, providing a constrained conformational framework that is instrumental in designing molecules with high affinity and selectivity for various biological targets. proquest.comajrconline.org This has led to its widespread use as a foundational structure for the synthesis of novel therapeutic agents and as a tool for probing biological systems. proquest.comresearchgate.net

The versatility of the 1-aminoindane framework allows for chemical modifications at several positions, enabling the systematic exploration of structure-activity relationships (SAR). Researchers have synthesized numerous derivatives to investigate how structural changes influence pharmacological activity, leading to the development of compounds with a wide range of therapeutic applications. ajrconline.orgresearchgate.net These applications span from neuroprotective agents to enzyme inhibitors and receptor modulators. proquest.comajrconline.org

Furthermore, isotopically labeled versions of 1-aminoindane, such as 1-Indanamine-d9 hydrochloride, are employed as research tools. medchemexpress.com These labeled compounds facilitate the study of metabolic pathways, allowing for precise tracking and quantification of the molecule and its metabolites in biological systems through techniques like mass spectrometry and nuclear magnetic resonance. medchemexpress.com

The (R)-enantiomer of 1-aminoindane is the primary metabolite of the anti-Parkinson's drug rasagiline and is itself studied for its neuroprotective properties, independent of monoamine oxidase (MAO) inhibition. wikipedia.orgwikipedia.org The compound has also been used in preclinical studies to investigate effects on appetite and motor activity in animal models. chemicalbook.com

Derivatives in Therapeutic Research

The 1-aminoindane nucleus is a key component in a variety of pharmacologically active compounds. proquest.comajrconline.org Its derivatives have been investigated for numerous therapeutic purposes, leading to the identification of potent and selective agents for a range of biological targets. ajrconline.orgwikipedia.org

A notable application of the 1-aminoindane scaffold is in the development of inhibitors for monoamine oxidase-B (MAO-B), an enzyme implicated in the degradation of dopamine (B1211576) and relevant to the pathology of Parkinson's disease. wikipedia.orgwikipedia.org Beyond enzyme inhibition, derivatives have been designed to target G-protein coupled receptors and transporter proteins. wikipedia.org For instance, specific derivatives act as antagonists for metabotropic glutamate (B1630785) receptors, which are involved in modulating synaptic plasticity and are targets for various central nervous system (CNS) disorders. wikipedia.org Others have been developed as inhibitors of monoamine reuptake, a mechanism central to the function of many antidepressant and psychostimulant drugs. wikipedia.orgwikipedia.org

The following table summarizes key derivatives of 1-aminoindane and their applications in therapeutic research.

| Derivative Name | Therapeutic Target/Application | Research Findings |

| Rasagiline ((R)-N-propargyl-1-aminoindane) | Irreversible MAO-B inhibitor | An established anti-Parkinsonian agent. wikipedia.orgwikipedia.org Its (R)-1-aminoindane metabolite exhibits neuroprotective effects. wikipedia.org |

| Ladostigil | Irreversible MAO-B inhibitor and reversible cholinesterase inhibitor | Investigated for potential use in neurodegenerative diseases. wikipedia.org |

| Indatraline | Serotonin (B10506)–norepinephrine (B1679862)–dopamine reuptake inhibitor | A non-selective monoamine transporter inhibitor studied for its complex pharmacological profile. wikipedia.org |

| AIDA (1-Aminoindan-1,5-dicarboxylic acid) | Selective mGlu1 receptor antagonist | A research tool used to study the function of metabotropic glutamate receptor 1. wikipedia.org |

| APICA (1-Amino-5-phosphonoindan-1-carboxylic acid) | Selective mGlu2 and mGlu3 receptor antagonist | A chemical probe for investigating the roles of mGlu2 and mGlu3 receptors. wikipedia.org |

| Indane analogs of Balanol | Protein Kinase C (PKC) inhibitors | Certain regio- and stereoisomeric indane analogs have shown potent and selective PKC inhibitory activity. ajrconline.org |

| Dimeric indan-1-ylamine derivatives | Mast cell-stabilizing and anti-allergic agents | Novel dimeric derivatives have demonstrated potent mast cell-stabilizing activity in preclinical models. proquest.comajrconline.org |

Role in Structure-Activity Relationship (SAR) Studies

The 1-aminoindane scaffold is extensively utilized in structure-activity relationship (SAR) studies to understand the molecular requirements for binding to specific biological targets and to optimize the potency and selectivity of drug candidates. ajrconline.orgresearchgate.net By systematically modifying the 1-aminoindane core, medicinal chemists can probe the interactions between a ligand and its receptor or enzyme active site.

Key areas of SAR exploration involving 1-aminoindane derivatives include:

Dopamine Receptor Affinity: Researchers have synthesized derivatives of trans-1-phenyl-5,6-dihydroxy-2-aminoindane to evaluate their affinity for dopamine receptors. ajrconline.org These studies help to elucidate the structural features necessary for potent and selective interaction with different dopamine receptor subtypes. ajrconline.org

Aromatase Inhibition: New indane derivatives have been developed and tested as inhibitors of human aromatase, an enzyme critical in estrogen biosynthesis and a target for breast cancer therapy. ajrconline.org Comparative studies, for example between human and equine aromatase, have helped identify compounds with high inhibitory strength and selectivity. ajrconline.org

Anti-inflammatory Activity: A series of 3-(substituted amino)-inden-1-one derivatives were synthesized to investigate their anti-inflammatory potential. ajrconline.org These SAR studies revealed that incorporating electronegative substituents on the amino group could enhance anti-inflammatory activity. ajrconline.org

Peptide and Ligand Synthesis: The protected derivative, Fmoc-(R,S)-1-aminoindane-1-carboxylic acid, serves as a crucial building block in peptide synthesis and medicinal chemistry. chemimpex.com Its rigid structure is used to create peptides with constrained conformations, which can lead to enhanced biological activity and stability. chemimpex.com Additionally, a chiral bicyclic bridgehead phosphoramidite (B1245037) (briphos) ligand, prepared from 1-aminoindane, has been shown to be highly effective in catalyzing asymmetric chemical reactions, highlighting the utility of the scaffold in developing tools for stereoselective synthesis.

The following table presents examples of 1-aminoindane derivatives used in SAR studies.

| Derivative Class | Focus of SAR Study | Key Findings |

| trans-1-phenyl-5,6-dihydroxy-2-aminoindane derivatives | Dopamine Receptor Affinity | The N,N-di-n-propyl derivative was found to be highly active at D2 receptors, and conformational analysis indicated that a chair conformation is biologically more active. ajrconline.org |

| 3-(substituted amino)-inden-1-one derivatives | Anti-inflammatory Activity | Activity was found to increase with electronegative substitution on the amino group; 3-(N-cyclopentyl-N-methyl amino)-inden-1-one was identified as a potent compound. ajrconline.org |

| Novel indane derivatives | Aromatase Inhibition | Two specific indane derivatives were identified that strongly and selectively inhibited the human aromatase enzyme with IC50 values of 3.5 µM and 5.9 µM. ajrconline.org |

| Fmoc-(R,S)-1-aminoindane-1-carboxylic acid | Peptide Synthesis | Serves as a protecting group and a structural building block to create peptides with unique conformations for drug development. chemimpex.com |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Enantiopurity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC))

Chromatographic methods are fundamental in assessing the chemical and enantiomeric purity of 1-Aminoindane Hydrochloride. High-Performance Liquid Chromatography (HPLC) is widely employed for determining the purity of the compound, with some suppliers indicating a purity of greater than 95% or 98% as determined by this method. lgcstandards.combschem.com For enantiomeric purity assessment, HPLC utilizing chiral stationary phases (CSPs) is considered a standard approach. nih.gov Polysaccharide-based chiral columns, such as Chiralpak AD-H, have been successfully used to separate the enantiomers of 1-aminoindane. epo.org A typical mobile phase for such a separation consists of a mixture of hexane, ethanol, and butylamine. epo.org The polar organic mode of HPLC has also been explored for the enantioseparation of 1-aminoindane on phenylcarbamated β-cyclodextrin columns. nih.gov

Gas Chromatography (GC) is another valuable technique for the analysis of 1-aminoindane. google.com GC coupled with a Flame Ionization Detector (GC-FID) can be used to assess impurities of related structures. industry.gov.au For chiral separations, GC is a recognized method, though Supercritical Fluid Chromatography (SFC) often provides faster analysis times. rsc.orgresearchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed and resolution. researchgate.net The technique has been successfully evaluated for the enantiomeric separation of primary amines like 1-aminoindane using cyclofructan-based chiral stationary phases. researchgate.net The choice of organic modifier (e.g., methanol (B129727), ethanol) and additives (e.g., trifluoroacetic acid, triethylamine) in the supercritical CO2 mobile phase significantly influences retention and selectivity. chromatographyonline.com Studies have shown that while larger alcohol modifiers can improve selectivity, they may reduce efficiency, making methanol a common choice for achieving a balance of speed and resolution. chromatographyonline.comnih.gov

Table 1: Example Chromatographic Conditions for 1-Aminoindane Analysis

| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detector | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Hexane:Ethanol:Butylamine (980:20:0.4 v/v/v) | UV (265 nm) | Enantiomeric Purity | epo.org |

| HPLC | Octadecyl silica (B1680970) (C18) | Varies | UV | Purity Assay | google.com |

| GC | HP-1 (30 m x 0.320 mm, 0.25 µm film) | Helium | Not specified | Purity Analysis | google.com |

| SFC | Cyclofructan-based CSP | CO2 with organic modifiers (e.g., Methanol) and additives | Not specified | Enantiomeric Separation | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Chiral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework, confirming the identity of the compound. nih.govpharmaffiliates.comchemicalbook.com Deuterated solvents such as DMSO-d6 are commonly used for sample preparation. industry.gov.au

One-dimensional (1D) ¹H NMR spectra of 1-aminoindane can present complex multiplicity patterns due to proton-proton coupling, which can sometimes complicate analysis, especially in mixtures of enantiomers. rsc.orgrsc.org To overcome the challenges of spectral overlap in 1D spectra, various two-dimensional (2D) NMR techniques are employed. iisc.ac.in The J-resolved spectroscopy technique, for instance, can separate chemical shift and coupling information into different dimensions, simplifying complex spectra. researchgate.net Another approach, the RES-TOCSY (Region-Selective-TOCSY) experiment, has been shown to effectively separate the spectra of the individual enantiomers, allowing for unambiguous assignment of peaks even when they are severely overlapped in the 1D spectrum. researchgate.netresearchgate.net

NMR spectroscopy in a standard achiral solvent cannot differentiate between enantiomers. researchgate.net To achieve chiral discrimination via NMR, chiral auxiliaries, such as chiral solvating agents (CSAs), are used. researchgate.netresearchgate.net These agents interact with the enantiomers of 1-aminoindane to form transient diastereomeric complexes, which have distinct NMR spectra. researchgate.net This allows for the quantification of enantiomeric excess (ee). rsc.org

A variety of chiral auxiliaries have been utilized for the enantiodiscrimination of 1-aminoindane and other chiral amines. These include (S)-BINOL derivatives and R-VAPOL-phosphoric acid. rsc.orgresearchgate.net When a racemic mixture of 1-aminoindane is mixed with a chiral solvating agent like R-VAPOL-PA, separate peaks for each enantiomer can be observed in both ¹H and ¹³C NMR spectra, with the chemical shift difference (Δδ) being a key parameter for resolution. rsc.orgresearchgate.net While ¹H NMR can be limited by peak multiplicity, ¹³C NMR often provides clearer results with singlet peaks for each carbon, facilitating easier analysis of the diastereomeric complexes. rsc.orgrsc.org

Table 2: Selected NMR Data for 1-Aminoindane Derivatives

| Nucleus | Technique | Solvent | Key Observations/Application | Reference |

|---|---|---|---|---|

| ¹H NMR | 1D | DMSO-d6 | Structural confirmation | industry.gov.au |

| ¹³C NMR | 1D | DMSO-d6 | Structural confirmation | industry.gov.au |

| ¹H NMR | 1D with Chiral Solvating Agent (R-VAPOL-PA) | CDCl3 | Enantiodiscrimination | rsc.org |

| ¹³C NMR | 1D with Chiral Solvating Agent (R-VAPOL-PA) | CDCl3 | Enantiodiscrimination, provides large chemical shift differences | rsc.orgresearchgate.net |

| ¹H NMR | 2D RES-TOCSY with Chiral Solvating Agent | Not specified | Resolution of overlapped enantiomeric signals | researchgate.net |

1D and 2D NMR Methodologies (e.g., J-resolved technique)

Mass Spectrometry (MS) for Identification and metabolite Profiling

Mass spectrometry (MS) is a highly sensitive technique used for the identification of this compound and for studying its metabolic fate. researchgate.net When coupled with Gas Chromatography (GC-MS), it provides powerful separation and identification capabilities. nih.gov The mass spectrum of a compound provides its mass-to-charge ratio (m/z), which helps in confirming its molecular weight and fragmentation pattern, aiding in structural confirmation. industry.gov.au

In the context of drug metabolism, MS is invaluable for metabolite profiling. researchgate.net Isotope-labeled versions of 1-aminoindane, such as deuterium-labeled 1-Indanamine-d9 hydrochloride, can be used as internal standards in mass spectrometry analysis. medchemexpress.com This approach improves analytical accuracy and allows for the precise tracking and quantification of the compound and its metabolites in biological systems (pharmacometabolic kinetics), helping to distinguish between endogenous and exogenous substances. medchemexpress.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption maxima in the ultraviolet region, which is expected due to the presence of the benzene (B151609) ring. nih.gov This technique is also utilized for detection in chromatographic methods like HPLC. epo.orgresearchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid and for unambiguously establishing the absolute configuration of a chiral molecule. ox.ac.uk For derivatives of 1-aminoindane, single-crystal X-ray diffraction has been used to determine the absolute configuration of specific diastereomers formed during chiral resolution processes. researchgate.netmolaid.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a salt or derivative of an enantiomerically pure aminoindane, its precise spatial structure can be elucidated. researchgate.net This technique is considered the gold standard for assigning the (R) or (S) configuration to a chiral center.

Computational and Theoretical Studies on 1 Aminoindane Hydrochloride

Molecular Modeling and Docking Simulations for Target Interaction

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. google.com These methods are crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For 1-aminoindane and its derivatives, these simulations have been instrumental in elucidating interactions with key protein targets, such as monoamine oxidase B (MAO-B) and dopamine (B1211576) receptors. nih.govscielo.org.ar

Docking studies involving aminoindane analogs with MAO-B, a validated target for Parkinson's disease, have been performed using software like AutoDock and Molecular Operating Environment (MOE). nih.govpreprints.orgmdpi.com In these simulations, the three-dimensional crystal structure of the target protein is obtained from databases like the Protein Data Bank (PDB), with specific structures such as 2BYB and 4A79 being used for human MAO-B. mdpi.com The 1-aminoindane molecule is then placed into the enzyme's active site, or "inhibitor-binding cavity," to calculate the most stable binding pose and estimate the binding energy. nih.gov

Table 1: Software and Protein Targets Used in Docking Studies of Aminoindane Analogs

| Software Used | Protein Target | PDB Code(s) for Target | Key Interacting Residues (Example) |

| AutoDock | Monoamine Oxidase B (MAO-B) | 2BYB, 4A79 | Cys172, Tyr326 |

| MOE | Monoamine Oxidase B (MAO-B) | 2V61 | Not Specified |

| GOLD Suite | Not Specified | Not Specified | Not Specified |

Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. researchgate.net For the aminoindane scaffold, extensive SAR studies have been conducted to predict and understand how modifications to the ring or the amino group affect its pharmacological profile, particularly its interaction with dopamine receptors and monoamine transporters. google.comnih.govresearchgate.net

Theoretical calculations and experimental data show that the position and nature of substituents on the indane ring are critical. For instance, the hydroxylation pattern on the aromatic ring significantly impacts dopaminergic activity. Derivatives of 2-aminoindan (B1194107) with hydroxyl groups at the 4 and 5 positions show potent activity, whereas the corresponding 5,6-dihydroxy isomers exhibit low activity. nih.gov Theoretical studies on N-aralkyl-2-aminoindans have indicated that the presence of hydroxyl groups on the aminoindan ring itself is necessary for an agonist effect at dopamine receptors. duke.eduresearchgate.net

Substitution on the amino group also plays a vital role. For 2-aminoindans, N,N-di-n-propyl substitution results in high activity at D2 receptors. ajrconline.org In contrast, for a series of 5,6-dimethoxy-2-aminoindans, substitution on the nitrogen is fairly limited to the di-N-propyl group to maintain selectivity for the D3 receptor over the D2 receptor. duke.edu Furthermore, ring-substituted 2-aminoindanes like 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) show selectivity for the serotonin (B10506) transporter (SERT) over the dopamine transporter (DAT). researchgate.net

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Aminoindane Derivatives

| Structural Modification | Position | Effect on Biological Activity | Target/Assay |

| Hydroxyl (OH) groups | 4,5-positions (2-aminoindan) | Potent dopaminergic activity | Dopamine Receptors |

| Hydroxyl (OH) groups | 5,6-positions (2-aminoindan) | Low or no dopaminergic activity | Dopamine Receptors |

| Hydroxyl (OH) groups | Aminoindan Ring | Necessary for agonist effect | Dopamine Receptors |

| Di-n-propyl substitution | Amino Group | More active on D2 receptors | Dopamine D2 Receptors |

| Methylenedioxy group | 5,6-positions (2-aminoindan) | Selective for SERT over DAT | Monoamine Transporters |

| Electronegative group | Amino Group (Indanone) | Increased anti-inflammatory activity | Anti-inflammatory Assays |

Conformational Analysis and its Impact on Biological Activity